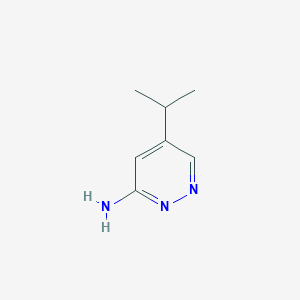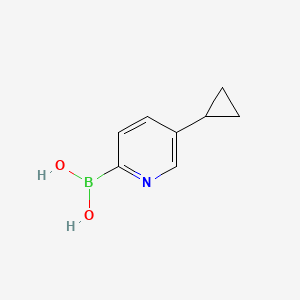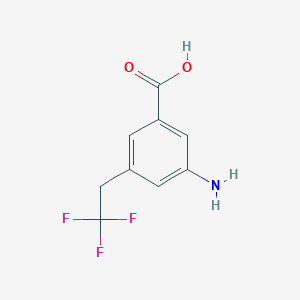
tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications. The presence of the tert-butyl group, chloromethyl group, and fluoro substituent in this compound contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid or other chloromethylating agents.
tert-Butyl Ester Formation: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted indazole derivative, while hydrolysis of the ester group will yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Chemical Biology: It can serve as a probe or tool compound for studying biological processes and pathways involving indazole derivatives.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities, such as fluorescence or conductivity.
Pharmaceutical Development: It can be used in the development of new drug candidates and formulations.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of the fluoro and chloromethyl groups can enhance binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 3-(iodomethyl)-6-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 3-(methyl)-6-fluoro-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to other halomethyl derivatives. The combination of the tert-butyl ester, fluoro substituent, and indazole core also contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H14ClFN2O2 |
|---|---|
Peso molecular |
284.71 g/mol |
Nombre IUPAC |
tert-butyl 3-(chloromethyl)-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 |
Clave InChI |
MXAZMKRKQPVATH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


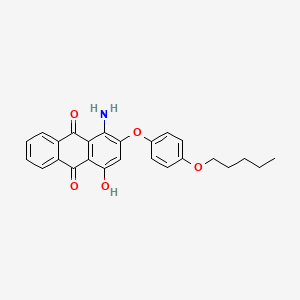


![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
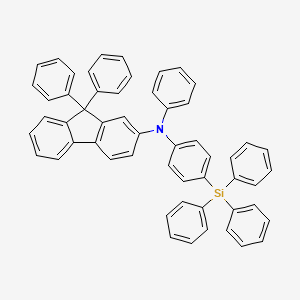
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
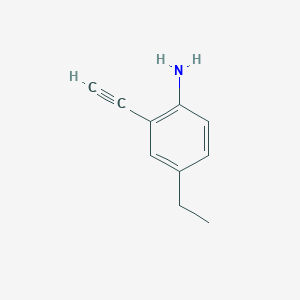
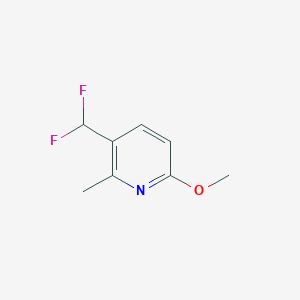
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
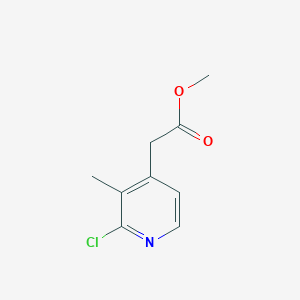
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
